Low XLogP vs. Hydrophobic Pyridazine Derivatives
The target compound exhibits a computed XLogP3-AA value of 0 [1], placing it in a markedly hydrophilic regime compared to numerous bioactive pyridazine-containing compounds. For context, imidazo[1,2-b]pyridazine derivatives in drug development programs have reported XLogP values of 3.3 [2] and 4.3 [3], while pyrazolo[3,4-d]pyridazine derivatives have XLogP values of 4.6 [4]. This represents an over three-order-of-magnitude difference in calculated octanol-water partition coefficient, directly impacting predicted aqueous solubility, plasma protein binding, and chromatographic retention behavior.
| Evidence Dimension | XLogP (Computed Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 0 |
| Comparator Or Baseline | Imidazo[1,2-b]pyridazine derivatives: XLogP = 3.3 to 4.3; Pyrazolo[3,4-d]pyridazine derivatives: XLogP = 4.6 |
| Quantified Difference | ΔXLogP ≥ 3.3 (target compound is at least 2000-fold less lipophilic in partition coefficient terms) |
| Conditions | Computed values from XLogP3 3.0 algorithm; comparator values from published ligand databases |
Why This Matters
For procurement decisions in fragment-based screening or early-stage lead optimization, this low XLogP value signals superior predicted aqueous solubility and reduced non-specific binding relative to hydrophobic pyridazine comparators, potentially reducing attrition in downstream ADME profiling.
- [1] PubChem. 3-(Pyridazin-4-yl)prop-2-ynoic acid. CID 104672920. Computed XLogP3-AA value: 0. https://pubchem.ncbi.nlm.nih.gov/compound/3-_Pyridazin-4-yl_prop-2-ynoic-acid View Source
- [2] GLASS Ligand. Imidazo[1,2-b]pyridazine acetamide derivative. XLogP: 3.3. https://drugmap.idrblab.net View Source
- [3] GLASS Ligand. CHEMBL207543. Imidazo[1,2-b]pyridazine derivative. XLogP: 4.3. https://zhanggroup.org View Source
- [4] GLASS Ligand. MLS000544661. Pyrazolo[3,4-d]pyridazine derivative. XLogP: 4.6. https://zhanggroup.org View Source
